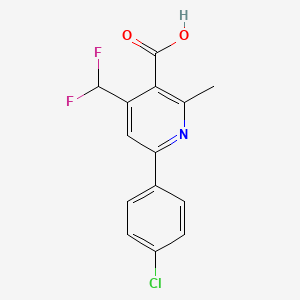
6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid
Overview
Description
6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid is a useful research compound. Its molecular formula is C14H10ClF2NO2 and its molecular weight is 297.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including effects on various biological systems, receptor interactions, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily mediated through its interaction with specific receptors and pathways in the body. The compound exhibits significant activity on muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), influencing calcium ion channels and subsequently affecting muscle contractility.
Key Findings:
- Calcium Modulation : The compound enhances calcium influx in smooth muscle cells, which is critical for muscle contraction. Studies indicate that it modulates voltage-gated L-type calcium channels, leading to increased intracellular calcium levels .
- Receptor Interaction : It has been shown to affect the activity of 5-HT receptors, particularly reducing the expression of 5-HT2A and 5-HT2B receptors in smooth muscle tissues .
Biological Activity Data
Case Studies
- Smooth Muscle Contraction Study : In vitro studies demonstrated that co-administration of the compound with serotonin resulted in a significant decrease in muscle contraction strength, indicating its role in modulating neurotransmitter effects on smooth muscle .
- Receptor Density Examination : Immunohistochemical analyses revealed a reduction in the density of serotonin receptors following treatment with the compound, correlating with changes in physiological responses in smooth muscle preparations .
Therapeutic Potential
The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions characterized by dysregulated smooth muscle activity, such as gastrointestinal disorders and certain cardiovascular diseases. Its dual action on cholinergic and serotonergic systems may provide a multifaceted approach to treatment.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-7-12(14(19)20)10(13(16)17)6-11(18-7)8-2-4-9(15)5-3-8/h2-6,13H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUPTXVIUQJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















